molecular formula C8H11BrO B1619258 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one CAS No. 13271-49-3

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B1619258
CAS RN: 13271-49-3
M. Wt: 203.08 g/mol
InChI Key: LPZGJNIBSGPOED-UHFFFAOYSA-N
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Description

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one, also known as BrDCH, is a chemical compound that belongs to the group of cyclohexenones. It has a molecular formula of C9H13BrO and a molecular weight of 213.1 g/mol. BrDCH is a yellowish liquid that is soluble in organic solvents, such as chloroform and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis of various chemical compounds using 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one. Niestroj, Bruhn, and Maier (1998) demonstrated its role in the synthesis of 5-bromo-2,3-dimethylphenol, a compound characterized by X-ray analysis of its tosyl derivative (Niestroj, Bruhn, & Maier, 1998).

Reactivity and Chemical Transformations

Jirkovsky (1974) investigated the halogenation of N-substituted enaminoketones, including 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one derivatives. These studies provide insights into their chemical reactivity and potential transformations in various conditions (Jirkovsky, 1974).

Crystal Structure Analysis

Shi et al. (2007) synthesized a compound involving 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one and characterized its crystal structure using X-ray diffraction. This study contributes to understanding the structural aspects of such compounds (Shi et al., 2007).

Biological Activities and Synthetic Applications

Gao et al. (2019) focused on the biological activity and synthesis of derivatives of 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one, highlighting its importance as a biologically active compound and its role in synthesizing xanthenes (Gao et al., 2019).

Development of Novel Synthesis Methods

Li et al. (2012) developed an environmentally friendly synthesis method for derivatives of 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one, showcasing advancements in green chemistry and efficient synthesis techniques (Li, Li, Song, & Chen, 2012).

properties

IUPAC Name

3-bromo-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZGJNIBSGPOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157724
Record name 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13271-49-3
Record name 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013271493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GST9D0140
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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